

physicochemical properties of 4-Chloro-6-methyl-3-nitroquinoline

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Compound of Interest

Compound Name: 4-Chloro-6-methyl-3-nitroquinoline

Cat. No.: B8815945

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An In-Depth Technical Guide to the Physicochemical Properties of **4-Chloro-6-methyl-3-nitroquinoline** (CAS: 99010-06-7)

Executive Summary

4-Chloro-6-methyl-3-nitroquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Its structural framework serves as a crucial intermediate in the development of targeted therapeutics, particularly inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers^[1]. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Recognizing the scarcity of published experimental data, this document emphasizes the robust methodologies and analytical protocols required for their determination. We present not just the "what," but the "how" and "why," offering field-proven insights into experimental design and data interpretation to empower researchers in their drug discovery and development endeavors.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural features of **4-Chloro-6-methyl-3-nitroquinoline**—a planar aromatic

quinoline core, an electron-withdrawing nitro group, a deactivating chloro substituent, and a weakly activating methyl group—govern its reactivity, solubility, and potential for intermolecular interactions.

Chemical Identifiers

A summary of the key identifiers for **4-Chloro-6-methyl-3-nitroquinoline** is presented below.

Identifier	Value	Source(s)
CAS Number	99010-06-7	[2][3][4]
Molecular Formula	C ₁₀ H ₇ ClN ₂ O ₂	[2]
Molecular Weight	222.63 g/mol	[2][3][4]
Physical Form	Solid	[3]
Canonical SMILES	<chem>Cc1ccc2c(c1)c(c(n2)Cl)[O-]</chem>	[2]
InChI	1S/C10H7ClN2O2/c1-6-2-3-8-7(4-6)10(11)9(5-12-8)13(14)15/h2-5H,1H3	[3]
InChIKey	AEVHCQGUOFFWAC-UHFFFAOYSA-N	[3]

Structural Elucidation

The arrangement of functional groups dictates the molecule's electronic and steric properties. The nitro group at the 3-position and the chloro group at the 4-position strongly withdraw electron density from the pyridine ring, influencing the basicity of the quinoline nitrogen. The methyl group at the 6-position on the carbocyclic ring has a lesser, electron-donating effect.

Computational Physicochemical Profile

In the absence of comprehensive experimental data, in silico predictions serve as a valuable starting point for estimating a compound's behavior. These computational models provide insights into properties relevant to drug metabolism and pharmacokinetics (DMPK).

Predicted Property	Value	Implication	Source(s)
Topological Polar Surface Area (TPSA)	56.03 Å ²	Suggests good potential for cell membrane permeability.	[2]
LogP (Octanol-Water Partition Coefficient)	3.10482	Indicates high lipophilicity and likely low aqueous solubility.	[2]
Hydrogen Bond Acceptors	3	The nitro oxygens and quinoline nitrogen can accept H-bonds.	[2]
Hydrogen Bond Donors	0	Lack of donor groups limits self-association via H-bonding.	[2]
Rotatable Bonds	1	The C-N bond of the nitro group is the only rotatable bond.	[2]

Experimental Determination of Physicochemical Properties

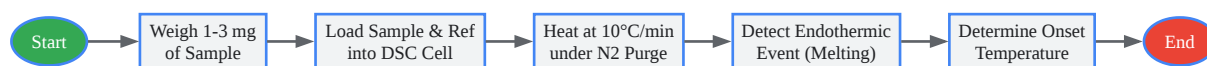
The following sections detail the rationale and validated protocols for experimentally measuring the key physicochemical properties of **4-Chloro-6-methyl-3-nitroquinoline**.

Melting Point Analysis for Purity and Stability

Causality: The melting point is a fundamental thermodynamic property that serves as a primary indicator of a compound's purity. A sharp, well-defined melting range is characteristic of a pure substance, while impurities typically depress and broaden this range. This measurement is critical for quality control and for establishing the upper-temperature limit for storage and handling.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

- Calibration: Calibrate the DSC instrument using certified indium and zinc standards for temperature and enthalpy.
- Sample Preparation: Accurately weigh 1-3 mg of **4-Chloro-6-methyl-3-nitroquinoline** into a non-hermetic aluminum DSC pan.
- Methodology: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample under a nitrogen purge (50 mL/min) at a controlled rate, typically 10 °C/min, from ambient temperature to a temperature well above the expected melt.
- Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The sharpness of the peak provides qualitative information about purity.



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Caption: Workflow for Melting Point Determination using DSC.

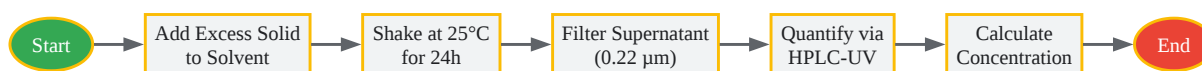
Thermodynamic Solubility for Formulation and Bioavailability

Causality: Solubility is a critical parameter that profoundly impacts a drug candidate's bioavailability and developability. The predicted LogP of ~3.1 suggests that **4-Chloro-6-methyl-3-nitroquinoline** is poorly soluble in aqueous media. Accurate measurement in both aqueous and relevant organic solvents is essential for designing preclinical formulations and for interpreting results from in vitro biological assays.

Experimental Protocol: Shake-Flask Method with HPLC-UV Analysis

- System Preparation: Prepare buffered aqueous solutions (e.g., pH 7.4 phosphate-buffered saline) and relevant organic solvents (e.g., DMSO, Ethanol).
- Sample Preparation: Add an excess amount of the solid compound to a known volume of each solvent in a glass vial, ensuring a visible solid residue remains.

- **Equilibration:** Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C) for 24-48 hours to ensure thermodynamic equilibrium is reached.
- **Sample Processing:** After equilibration, allow the vials to stand, letting the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (ideally, a filter material with low compound binding, such as PTFE).
- **Quantification:** Prepare a standard curve of the compound in a suitable solvent. Dilute the filtered supernatant and analyze it by a validated HPLC-UV method. Calculate the concentration (solubility) by interpolating from the standard curve.



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Caption: Shake-Flask Method for Thermodynamic Solubility.

Spectroscopic Characterization Profile

Spectroscopic analysis is indispensable for confirming the chemical structure and identity of the synthesized compound.

- **Nuclear Magnetic Resonance (¹H and ¹³C NMR):** ¹H NMR is expected to show distinct aromatic protons corresponding to the substituted quinoline ring system, as well as a singlet for the methyl group protons. ¹³C NMR would confirm the presence of 10 unique carbon atoms, with chemical shifts indicative of their electronic environment (e.g., carbons attached to Cl and NO₂ would be significantly shifted).
- **Mass Spectrometry (MS):** Electron Impact (EI) or Electrospray Ionization (ESI) MS should confirm the molecular weight with a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to m/z 222.63. The isotopic pattern of the molecular ion will be characteristic of a monochlorinated compound (an M+2 peak approximately one-third the intensity of the M peak). The synthesis of a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, was confirmed using MS[1][5].

- Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands. Key expected peaks include strong, distinct bands for the asymmetric ($\sim 1550\text{-}1520\text{ cm}^{-1}$) and symmetric ($\sim 1360\text{-}1340\text{ cm}^{-1}$) stretching of the nitro ($-\text{NO}_2$) group, C=N stretching from the quinoline ring, and C-Cl stretching vibrations.

Safety and Handling

Proper handling of **4-Chloro-6-methyl-3-nitroquinoline** is paramount due to its potential toxicity.

- GHS Hazard Classification: The compound is classified as toxic. One supplier indicates it is toxic if swallowed, in contact with skin, or if inhaled (H301, H311, H331), with the signal word "Danger" and the GHS06 pictogram[3]. Another supplier lists it as harmful if swallowed and an irritant to skin and eyes (H302, H315, H319, H335). Given this information, stringent safety precautions are required.
- Recommended Handling Procedures:
 - Always handle this compound within a certified chemical fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.
 - Avoid inhalation of dust and direct contact with skin and eyes.
 - Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.

References

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